molecular formula C10H15NO2 B1582871 Ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate CAS No. 2199-46-4

Ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B1582871
CAS No.: 2199-46-4
M. Wt: 181.23 g/mol
InChI Key: WBOGFZDTCIQHSX-UHFFFAOYSA-N
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Description

Ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate is an organic compound with the molecular formula C10H15NO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its unique structural features, which include three methyl groups attached to the pyrrole ring and an ethyl ester group at the 2-position. These structural characteristics make it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate typically involves the reaction of 3,4,5-trimethylpyrrole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete. The product is then purified by column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and yield. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under acidic or basic conditions.

Major Products Formed

    Oxidation: Pyrrole-2-carboxylic acid derivatives.

    Reduction: Alcohol derivatives of the original ester.

    Substitution: Various substituted pyrrole derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the ester group allows it to participate in esterification and transesterification reactions, which are important in various biochemical processes. The methyl groups on the pyrrole ring can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-methyl-1H-pyrrole-3-carboxylate
  • Ethyl 4-methyl-1H-pyrrole-2-carboxylate
  • Ethyl 5-methyl-1H-pyrrole-2-carboxylate

Uniqueness

Ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate is unique due to the presence of three methyl groups on the pyrrole ring, which significantly alters its chemical and physical properties compared to other pyrrole derivatives. These methyl groups can affect the compound’s solubility, stability, and reactivity, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-5-13-10(12)9-7(3)6(2)8(4)11-9/h11H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOGFZDTCIQHSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60176412
Record name 1H-Pyrrole-2-carboxylic acid, 3,4,5-trimethyl-, ethyl ester
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Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2199-46-4
Record name Ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2199-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole-2-carboxylic acid, 3,4,5-trimethyl-, ethyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2199-46-4
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Pyrrole-2-carboxylic acid, 3,4,5-trimethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60176412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2,4-Dimethyl-5-carbethoxy-pyrrole (0.83 g), acetic acid (10 ml), hydriodic acid (10 ml) and paraformaldehyde (0.60 g) were stirred 3 hours at 25° C. under nitrogen. Hypophosphorous acid (50%, about 1 ml) was added, dropwise to decolourize the solution. The cooled solution (0° C.) was made basic with ammonium hydroxide and the product was extracted with ether (2 × 20 ml). The extract was dried over magnesium sulfate, filtered, and the ether removed in a rotating evaporator at 20° C. Recrystallization of the residue from benzene gave the product, 0.58 g (64%), m.p. 125°-126° C. (lit3 m.p. 126° C.).
Quantity
0.83 g
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reactant
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10 mL
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reactant
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0.6 g
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reactant
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10 mL
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solvent
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1 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

2,4-Dimethyl-3-acetyl-pyrrole (0.68 g), acetic acid (15 ml), aq. hydriodic acid (15 ml) and paraformaldehyde (0.6 g) were stirred for three hours under nitrogen at room temperature. The crude product was isolated as in Example 4 (2,3,4-trimethyl-5-carbethoxy-pyrrole) then crystallized from benzene to yield 0.55 g (73%) of colourless elongated prisms, m.p. 204°-207° C. (lit. 207° H. Fischer and W. Zerweck, Berichte 56, 523 (1923)). Anal. Calc. for C9H13NO: C, 71.49; H, 8.67; N, 9.26. Found: C, 71.29; H, 8.68; N, 9.38.
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Ethyl 3,4,5-trimethylpyrrole-2-carboxylate in the context of laser technology?

A: Ethyl 3,4,5-trimethylpyrrole-2-carboxylate serves as a key precursor in synthesizing cyanopyrromethene–BF2 complexes, a class of compounds exhibiting laser activity. [] These complexes, specifically PMTEDC and PMHMC derived from Ethyl 3,4,5-trimethylpyrrole-2-carboxylate, demonstrate laser emission in the red region of the electromagnetic spectrum. []

Q2: How is Ethyl 3,4,5-trimethylpyrrole-2-carboxylate utilized in the synthesis of these laser-active complexes?

A: The synthesis involves a multi-step process. Initially, Ethyl 3,4,5-trimethylpyrrole-2-carboxylate is reacted with a mixture of formic and hydrobromic acids. [] This reaction likely proceeds through the formation of intermediate pyrrole derivatives, ultimately yielding a pyrromethene hydrobromide. [] Subsequent reactions with hydrogen cyanide and bromine, followed by treatment with boron trifluoride etherate, lead to the formation of the desired cyanopyrromethene–BF2 complex. []

Q3: Beyond laser applications, what other research has been conducted on Ethyl 3,4,5-trimethylpyrrole-2-carboxylate?

A: Studies have investigated the reactivity of Ethyl 3,4,5-trimethylpyrrole-2-carboxylate with formaldehyde in acidic solutions. [] Additionally, research has explored its reactions with diazonium salts in aqueous acetic acid under acidic conditions. [] These studies provide insights into the electrophilic substitution reactions this compound can undergo.

Q4: How does the structure of Ethyl 3,4,5-trimethylpyrrole-2-carboxylate relate to its reactivity?

A: The presence of electron-donating methyl groups on the pyrrole ring increases the electron density of the system. [, , ] This increased electron density makes the pyrrole ring more susceptible to electrophilic attack, explaining its reactivity with electrophiles such as formaldehyde and diazonium salts. [, ]

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